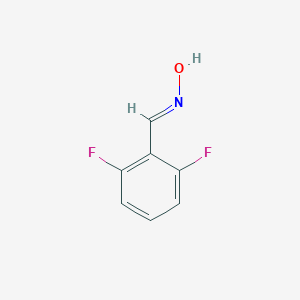![molecular formula C21H21BrN2S2 B096550 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) CAS No. 17389-14-9](/img/structure/B96550.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause oxidative damage to cellular components, leading to cell death.
生化学的および生理学的効果
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. Additionally, its antimicrobial and antioxidant properties make it a promising candidate for further research. However, limitations include the need for exposure to light for its mechanism of action, as well as the potential for oxidative damage to healthy cells.
将来の方向性
There are several future directions for research on Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1). One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, further investigation into its antimicrobial and antioxidant properties may lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound may provide insights into the development of new drugs with similar properties.
合成法
The synthesis of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) involves the reaction of 3-ethyl-2-benzothiazolinone with ethyl bromoacetate and sodium ethoxide. The resulting product is then reacted with 3-ethyl-2-(3-formyl-2-oxo-2,3-dihydrobenzothiazol-3-ylidene) propionic acid to produce the final compound.
科学的研究の応用
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been investigated for its antimicrobial and antioxidant properties.
特性
CAS番号 |
17389-14-9 |
|---|---|
製品名 |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) |
分子式 |
C21H21BrN2S2 |
分子量 |
445.4 g/mol |
IUPAC名 |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C21H21N2S2.BrH/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XMMSIZBVTLPHSO-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
その他のCAS番号 |
17389-14-9 |
同義語 |
3-ethyl-2-(3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)benzothiazolium EEBPB iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



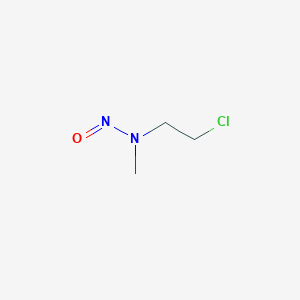
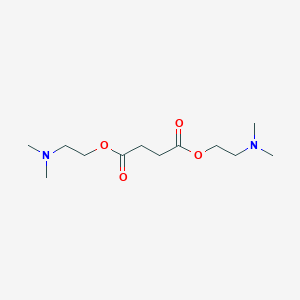
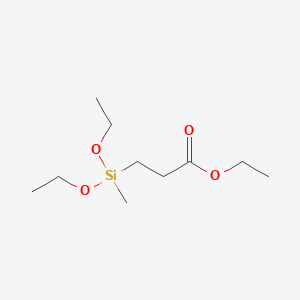
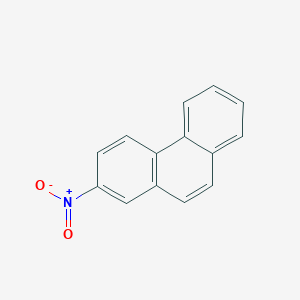
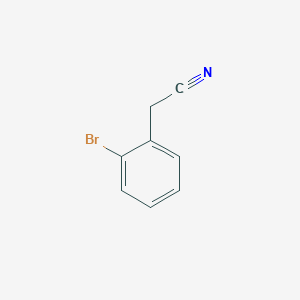
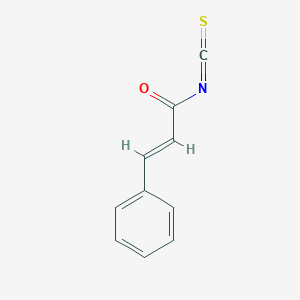
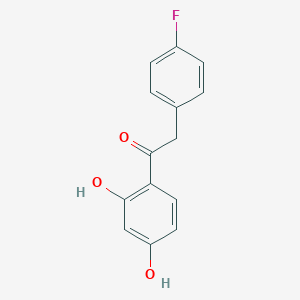
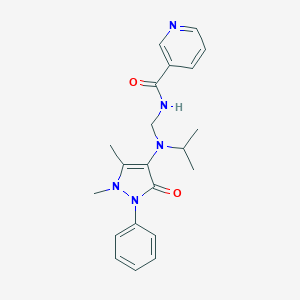
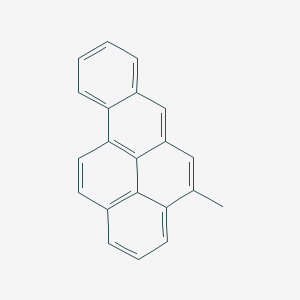
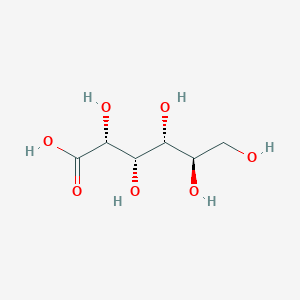
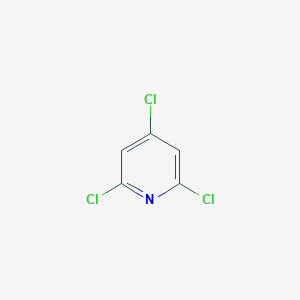
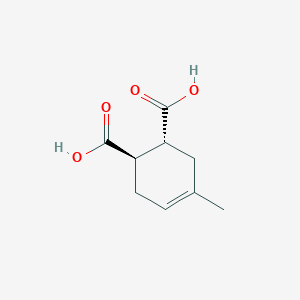
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
